BMVC

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Optoelectronics: Carbazole is a well-known chromophore (light-absorbing molecule) frequently used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its efficient charge transport properties []. The conjugation (alternating single and double bonds) between the carbazole core and the vinylpyridinium moieties in Carbazole Diiodide could lead to interesting optoelectronic properties, making it a potential candidate for investigation in OLED and OSC development.

Material Science: The combination of the rigid carbazole core and the positively charged pyridinium units in Carbazole Diiodide could result in interesting self-assembly properties. This characteristic is desirable for the design of functional supramolecular materials with potential applications in areas like organic electronics and sensors [].

Medicinal Chemistry: Pyridinium and carbazole derivatives have been explored for their potential anti-cancer and anti-microbial properties [, ]. Further research is necessary to determine if Carbazole Diiodide exhibits similar bioactivities.

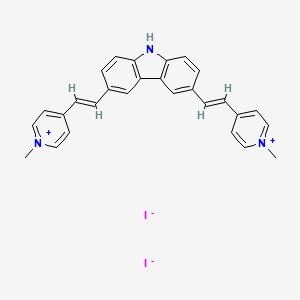

BMVC is a synthetic compound characterized by its positive charge and ability to interact with nucleic acids, particularly G-quadruplexes. Its structure consists of a carbazole core substituted with two 1-methyl-4-vinylpyridinium groups. This arrangement contributes to its fluorescence properties and its role as a probe for detecting G-quadruplex structures in biological systems .

BMVC exhibits notable biological activity as an anti-cancer agent. It selectively binds to G-quadruplexes, which are often found in the promoter regions of oncogenes such as MYC. This binding can inhibit the expression of these genes, leading to reduced tumor growth in various cancer models . Additionally, BMVC's fluorescent properties allow for real-time imaging of G-quadruplexes in live cells, making it a valuable tool in cancer research .

The synthesis of BMVC typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.

- Formation of Carbazole Core: The carbazole structure is formed through cyclization reactions involving appropriate aryl halides.

- Substitution Reactions: The introduction of the 1-methyl-4-vinylpyridinium groups is achieved through nucleophilic substitution reactions.

- Purification: The final product is purified using recrystallization techniques to obtain BMVC in high purity .

BMVC has various applications in scientific research:

- Fluorescent Probes: It serves as a fluorescent probe for detecting G-quadruplexes in cellular environments.

- Anti-Cancer Research: Due to its ability to inhibit oncogene expression by stabilizing G-quadruplexes, it is being explored as a potential therapeutic agent in cancer treatment .

- Biochemical Assays: BMVC can be utilized in assays that require the detection of specific nucleic acid structures.

Studies have demonstrated that BMVC interacts selectively with G-quadruplex DNA over double-stranded DNA. This selectivity is crucial for its application as a probe in biological systems. Interaction studies using fluorescence spectroscopy have shown that BMVC binds more effectively to G-quadruplex structures, which enhances its utility in cancer diagnostics and therapeutics .

BMVC shares structural and functional similarities with several other compounds that also target G-quadruplexes or exhibit fluorescent properties. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3,6-Bis(4-vinylpyridinium) carbazole diiodide | Similar core structure but different substituents | Higher fluorescence intensity than BMVC |

| Oligonucleotide-based probes | Nucleic acid-based structures | Specificity for complementary sequences |

| 3,6-Bis(1-methyl-4-vinylpyridinium)-9-(12′-bromododecyl) carbazole | Hydrophobic modification for better solubility | Improved emulsification properties |

| 3,6-Diethylcarbazole derivatives | Variations on the carbazole core | Potentially different binding affinities |

BMVC stands out due to its dual role as both a fluorescent probe and an anti-cancer agent, making it particularly valuable in molecular biology and oncology research.

The carbazole derivative 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide represents a novel fluorescent probe specifically engineered for the selective identification of malignant cells through distinctive subcellular localization patterns [1] [2]. This G-quadruplex stabilizer demonstrates remarkable specificity in differentiating neoplastic cells from normal cells based on fundamental differences in cellular organelle properties [1] [3].

Mechanism of Neoplastic Cell Recognition

The molecular basis for 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide selectivity lies in its differential subcellular localization between normal and malignant cells [4]. In normal cells, the compound is retained within lysosomes following endocytosis, whereas in cancer cells, it escapes lysosomal retention and localizes to the nucleus and mitochondria where it binds to DNA [4]. This DNA binding dramatically increases the fluorescence quantum yield by 100-fold, enabling selective illumination of malignant cells [4].

Subcellular Localization Studies

Comprehensive microscopy analyses have revealed that 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide exhibits weak fluorescence in vesicular structures that colocalize with lysosomal markers in normal cells [4]. Conversely, in cancer cells, strong fluorescent signals are observed in nuclear regions with partial colocalization to mitochondrial markers [4]. The fluorescent signal in cancer cell nuclei is dramatically reduced upon DNase treatment and moderately reduced following RNase treatment, confirming the DNA-binding mechanism [4].

Structure-Function Relationship Analysis

Investigation of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide derivatives has identified hydrogen bonding capacity as a critical determinant of lysosomal retention in normal cells [4]. Compounds with hydrogen bonding capacity values greater than or equal to 18 demonstrate retention in normal cell lysosomes, while compounds with hydrogen bonding capacity between 18 and 44 selectively label cancer cells [4]. Lipophilicity governs the preferential localization to mitochondria versus nucleus in cancer cells, with derivatives possessing log P values greater than -2.0 primarily targeting mitochondria [4].

Detection Sensitivity Parameters

Quantitative assessment of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide detection capabilities demonstrates the ability to identify cancer cells at ratios as low as 1% relative to normal cells, with potential detection down to 0.3% based on fluorescence intensity measurements [5]. This exceptional sensitivity enables identification of minimal malignant cell populations within heterogeneous cellular specimens [5].

Cell Transformation Detection

The fluorescent probe demonstrates capacity for detecting cellular transformation during carcinogenesis, correlating with specific hallmarks of transforming cells including increased cellular motility, proliferation, apoptosis evasion, anchorage-independent growth, and invasiveness [6]. Time-gated fluorescence lifetime imaging microscopy reveals significantly more 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide foci in six types of cancer cells compared to three types of normal cells [7].

Clinical Validation Studies in Head and Neck Carcinomas

Clinical validation of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide as a diagnostic tool for head and neck malignancies has been conducted through prospective studies involving fine needle aspiration specimens from patients with neck masses [8] [7].

Head and Neck Cancer Detection Study

A comprehensive clinical investigation examined 114 outpatients with neck masses using 115 fine needle aspiration specimens [8]. The diagnostic accuracy of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide testing alone achieved approximately 80% accuracy (80 out of 99 evaluable cases) [8]. Integration of the fluorescence-based assay with conventional fine needle aspiration cytology significantly improved diagnostic performance by reducing non-diagnostic cases from 17 in cytology alone to 6 cases in the combined methodology [8].

Thyroid Nodule Diagnostic Performance

Clinical validation in thyroid nodule diagnosis employed fluorescence lifetime imaging microscopy of the modified probe 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide for fine needle aspiration analysis [9]. The study classification system categorizes specimens into three groups: nondiagnostic for unsatisfactory samples, benign for specimens with fewer fluorescent foci, and malignant for specimens with greater numbers of fluorescent foci [9].

| Performance Metric | Value | 95% Confidence Interval |

|---|---|---|

| Diagnostic Accuracy | 81.6% (31/38) | Not specified |

| Sensitivity | 73.9% (17/23) | Not specified |

| Specificity | 93.3% (14/15) | Not specified |

| Positive Predictive Value | 94.4% (17/18) | Not specified |

| Negative Predictive Value | 70% (14/20) | Not specified |

Receiver operating characteristic curve analysis established a threshold value of 20 total fluorescent foci for differentiating malignant from benign nodules, with an area under the curve of 0.874 [9]. For cytologically undetermined cases, the diagnostic accuracy was 71.4% (15 out of 21 cases) with 5 false-negative cases and 1 false-positive case [9].

Algorithm Development for Enhanced Accuracy

An algorithmic approach has been proposed to optimize diagnostic accuracy in malignant neck lump detection, potentially achieving diagnostic accuracy approaching 100% [8]. This algorithm integrates 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide fluorescence results with conventional cytological assessment to minimize diagnostic uncertainty [8].

Clinical Implementation Considerations

Pleural Effusion Analysis Using 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide Fluorescence Quantification

The application of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide fluorescence quantification for malignant pleural effusion detection represents a significant advancement in rapid, objective diagnostic methodology [5] [10].

Methodological Framework

The pleural effusion analysis employs a specialized cell-collecting system utilizing poly-l-lysine coated silica gel particles (60-200 micrometers) packed into pipet tips [5]. This system enables size filtration with pore size distribution ranging from 17 to 60 micrometers, effectively excluding smaller impurities including red blood cells, cellular debris, and bacteria while retaining target cells [5]. The positive charge modification facilitates living cell adhesion while enabling removal of dead cells that lack membrane charge [5].

Fluorescence Quantification Protocol

Pleural fluid specimens undergo staining with 20 micromolar 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide solution for 3 minutes before processing through the cell collection system [5]. Fluorescence imaging employs 450-nanometer excitation with detection through 535-nanometer filters using 5-second exposure times [5]. Quantitative analysis utilizes ImageJ software to calculate fluorescence intensity by counting and averaging green fluorescence pixels, with final results obtained by subtracting control column intensities from sample column intensities [5].

Clinical Validation Results

A prospective study analyzed 110 pleural effusions from 81 patients (mean age 66.4 years), with 108 effective specimens evaluated after excluding 2 unsatisfactory samples [5]. The study population included 69 patients with malignant diseases and 12 with benign conditions [5].

| Diagnostic Parameter | Value | Raw Data |

|---|---|---|

| Sensitivity | 89.4% | 42/47 |

| Specificity | 93.3% | 56/60 |

| Overall Diagnostic Accuracy | 91.6% | 98/107 |

| Positive Predictive Value | 91.3% | 42/46 |

| Negative Predictive Value | 91.8% | 56/61 |

Performance Characteristics

Receiver operating characteristic curve analysis yielded an area under the curve of 0.88, indicating high diagnostic accuracy [5]. Statistical significance was demonstrated with a P-value less than 0.0001 [5]. A threshold value of 1.4 was established through distribution analysis and receiver operating characteristic curve evaluation to differentiate malignant from benign specimens [5].

Analytical Limitations and Error Sources

False negative results (5 cases) were primarily attributed to specimen sampling error due to heterogeneous distribution of malignant cells within pleural effusions and insufficient quantities of detectable malignant cells [5]. False positive results (4 cases) were associated with highly viscous pleural effusions that may generate non-specific fluorescence or impede effective washing of unwanted cellular components [5]. Two specimens were classified as unsatisfactory due to interference from dark-colored old blood that significantly affected fluorescence detection [5].

Reproducibility Assessment

Among 17 patients providing multiple specimens collected on different days (45 total specimens), results demonstrated consistency with cytological examination for 12 patients across 30 specimens [5]. The fluorescence-based assay showed dynamic responsiveness, with results changing appropriately when malignant cells appeared or disappeared in sequential specimens from the same patients [5].